molecular formula C15H20FNO2 B3075698 Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate CAS No. 1033756-46-5

Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate

Cat. No.: B3075698
CAS No.: 1033756-46-5
M. Wt: 265.32 g/mol
InChI Key: JJZRERDJXSZNIT-KGLIPLIRSA-N
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Description

Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentanecarboxylate moiety and a fluorobenzylamino group. The stereochemistry of the compound, denoted by (1R,2S), plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate typically involves a multi-step process. One common method starts with the preparation of the cyclopentanecarboxylate core, followed by the introduction of the fluorobenzylamino group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorobenzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor to pharmaceutical agents.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate involves its interaction with specific molecular targets. The fluorobenzylamino group is believed to play a key role in binding to target proteins or enzymes, thereby modulating their activity. The stereochemistry of the compound also influences its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate can be compared with other similar compounds, such as:

    Ethyl (1R,2S)-2-(4-Chlorobenzylamino)cyclopentanecarboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl (1R,2S)-2-(4-Methylbenzylamino)cyclopentanecarboxylate: Contains a methyl group instead of fluorine.

    Ethyl (1R,2S)-2-(4-Nitrobenzylamino)cyclopentanecarboxylate: Features a nitro group in place of fluorine.

The uniqueness of this compound lies in its fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl (1R,2S)-2-[(4-fluorophenyl)methylamino]cyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2/c1-2-19-15(18)13-4-3-5-14(13)17-10-11-6-8-12(16)9-7-11/h6-9,13-14,17H,2-5,10H2,1H3/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZRERDJXSZNIT-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC[C@@H]1NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium triacetoxyborohydride (62.1 g, 293 mmol) was suspended in a 1:1 mixture of glacial acetic acid and acetonitrile (200 mL) at 0° C. The crude 2-(4-fluoro-benzylamino)-cyclopent-1-enecarboxylic acid ethyl ester was added via cannula over 15 min and the resulting orange/brown suspension was allowed to warm to 23° C. over 19 h. A 4.0 M aqueous hydrochloric acid solution (60 mL) was then carefully added and the mixture was stirred at 23° C. for 20 min. The mixture was transferred to a large Erlenmeyer flask containing a stir bar and was cooled to 0° C. Aqueous sodium hydroxide (98 g dissolved in 350 mL; approx. 8.0 M) was then added over 20 min with gentle stirring and continued external cooling (large exotherm noted; melted ice was replenished). After the exotherm subsided, the mixture was transferred to a separatory funnel and the phases were separated. The aqueous phase was extracted with ethyl acetate (1×300 mL) and the combined organic layers were washed with half-saturated aqueous sodium bicarbonate solution (1×200 mL), dried over sodium sulfate, filtered and were concentrated in vacuo. Purification of the residue by flash chromatography (Teledyne Isco RediSep Column; 15-40% ethyl acetate in hexanes) afforded the desired product, cis-2-(4-fluoro-benzylamino)-cyclopentanecarboxylic acid ethyl ester (19.9 g, 77% over two steps), as a pale yellow oil. 1H NMR (CDCl3) δ: 1.27 (3H, t, J=7.0), 1.55-1.71 (2H, m), 1.81-1.91 (4H, m), 1.98-2.06 (1H, m), 2.90-2.96 (1H, m), 3.26-3.31 (1H, m), 3.73 (1H, d, J=13.1), 3.77 (1H, d, J=13.2), 4.15 (2H, q, J=7.3), 6.94-7.00 (2H, m), 7.24-7.28 (2H, m). 13C NMR (CDCl3) δ: 14.8, 22.7, 27.9, 32.2, 48.0, 51.9, 60.5, 61.7, 115.2 (d, J=21.5), 129.6 (d, J=8.4), 136.5 (d, J=3.1), 161.9 (d, J=243.8), 174.7. Anal. calculated for C15H20FNO2: C, 67.90; H, 7.60; N, 5.28. found: C, 67.92; H, 7.88; N, 5.55. Continued elution of the silica gel column with increasing amounts of ethyl acetate (up to 100% of eluent concentration) afforded trans-2-(4-fluoro-benzylamino)-cyclopentanecarboxylic acid ethyl ester (3.2 g, 12%) as a dark orange oil. 1H NMR (CDCl3) δ: 1.26 (3H, t, J=7.0), 1.40-1.49 (1H, m), 1.67-1.77 (2H, m), 1.82-1.91 (1H, m), 1.97-2.05 (2H, m), 2.58 (1H, q, J=7.9), 3.31 (1H, q, J=7.3), 3.72 (1H, d, J=13.2), 3.77 (1H, d, J=12.5), 4.14 (2H, q, J=7.0), 6.96-7.01 (2H, m), 7.24-7.29 (2H, m).
Quantity
62.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2-(4-fluoro-benzylamino)-cyclopent-1-enecarboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate
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Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate
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Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate

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